

# Preclinical Profile of JNJ-40411813: An mGlu2 PAM for Schizophrenia Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-40411813**

Cat. No.: **B1673069**

[Get Quote](#)

This technical guide provides an in-depth overview of the preclinical studies of **JNJ-40411813** (also known as ADX71149), a novel therapeutic agent investigated for the treatment of schizophrenia. **JNJ-40411813** is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), a key target in the glutamatergic hypothesis of schizophrenia.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's pharmacological properties, efficacy in various animal models, and the experimental protocols utilized in these preclinical evaluations.

## Core Mechanism of Action

**JNJ-40411813** acts as a positive allosteric modulator at the mGlu2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.<sup>[2]</sup><sup>[4]</sup> This modulatory action is believed to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia. <sup>[2]</sup><sup>[3]</sup> The mGlu2 receptor is a presynaptic autoreceptor that inhibits glutamate release, making it a promising target for mitigating the hyperglutamatergic state associated with the disorder.<sup>[2]</sup>

Interestingly, preclinical studies in rodents have revealed that **JNJ-40411813** also exhibits antagonist activity at the 5-Hydroxytryptamine (5-HT) 2A receptor. This is due to a rodent-specific metabolite.<sup>[1]</sup><sup>[3]</sup><sup>[5]</sup> This dual pharmacology, combining mGlu2 PAM and 5-HT2A antagonism, is of particular interest given the role of both receptor systems in the pathophysiology of schizophrenia.<sup>[3]</sup>

## In Vitro Pharmacology

The in vitro activity of **JNJ-40411813** has been characterized in several key assays, demonstrating its potency and selectivity as an mGlu2 PAM and its secondary 5-HT2A antagonist properties.

| Parameter         | Assay                                        | Species/Cell Line                                    | Value       | Reference |
|-------------------|----------------------------------------------|------------------------------------------------------|-------------|-----------|
| mGlu2 PAM         |                                              |                                                      |             |           |
| Activity          |                                              |                                                      |             |           |
| EC50              | [35S]GTPγS binding                           | Human mGlu2<br>CHO cells                             | 147 ± 42 nM | [2][4]    |
| EC50              | Ca <sup>2+</sup> mobilization                | Human mGlu2<br>Gα16<br>cotransfected<br>HEK293 cells | 64 ± 29 nM  | [2][4]    |
| 5-HT2A            |                                              |                                                      |             |           |
| Antagonist        |                                              |                                                      |             |           |
| Activity          |                                              |                                                      |             |           |
| K <sub>b</sub>    | Serotonin-induced Ca <sup>2+</sup> signaling | Human 5-HT2A receptor                                | 1.1 μM      | [2]       |
| IC50              | In vitro binding                             | Human 5-HT2A receptor                                | 708 nM      | [3]       |
| IC50 (Metabolite) | In vitro binding                             | Not Specified                                        | 102 nM      | [3]       |

## In Vivo Pharmacokinetics and Receptor Occupancy in Rats

Pharmacokinetic and receptor occupancy studies in rats have provided crucial information on the in vivo disposition and target engagement of **JNJ-40411813**.

| Parameter                           | Condition | Route | Dose     | Value       | Reference                                                   |
|-------------------------------------|-----------|-------|----------|-------------|-------------------------------------------------------------|
| Pharmacokinetics                    |           |       |          |             |                                                             |
| Cmax                                | Fed rats  | p.o.  | 10 mg/kg | 938 ng/mL   | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Tmax                                | Fed rats  | p.o.  | 10 mg/kg | 0.5 h       | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| t <sub>1/2</sub>                    | Fed rats  | p.o.  | 10 mg/kg | 2.3 ± 0.5 h | <a href="#">[2]</a>                                         |
| Oral Bioavailability                | Fed rats  | p.o.  | 10 mg/kg | 31%         | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Receptor Occupancy                  |           |       |          |             |                                                             |
| mGlu2 ED <sub>50</sub>              | Ex vivo   | p.o.  | -        | 16 mg/kg    | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| 5-HT <sub>2A</sub> ED <sub>50</sub> | In vivo   | p.o.  | -        | 17 mg/kg    | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> |

## Efficacy in Animal Models of Schizophrenia

**JNJ-40411813** has been evaluated in a range of rodent models designed to assess antipsychotic-like activity. These models mimic certain aspects of the positive, negative, and cognitive symptoms of schizophrenia.

### Locomotor Activity Models

These models assess the effects of a compound on spontaneous locomotion and hyperlocomotion induced by psychostimulants, which is considered a model for the positive symptoms of schizophrenia.

| Model                                       | Species | Inducing Agent | JNJ-40411813 Effect | Reference                               |
|---------------------------------------------|---------|----------------|---------------------|-----------------------------------------|
| Spontaneous Locomotion                      | Mouse   | -              | Inhibition          | <a href="#">[1]</a> <a href="#">[3]</a> |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse   | PCP            | Inhibition          | <a href="#">[1]</a> <a href="#">[3]</a> |
| Scopolamine-induced Hyperlocomotion         | Mouse   | Scopolamine    | Inhibition          | <a href="#">[1]</a> <a href="#">[3]</a> |
| d-Amphetamine-induced Hyperlocomotion       | Mouse   | d-Amphetamine  | No Inhibition       | <a href="#">[1]</a> <a href="#">[3]</a> |

## Other Behavioral and Neurochemical Models

| Model                              | Species | Key Finding            | Relevance to Schizophrenia           | Reference                               |
|------------------------------------|---------|------------------------|--------------------------------------|-----------------------------------------|
| Conditioned Avoidance Response     | Rat     | Inhibition             | Predictive of antipsychotic efficacy | <a href="#">[1]</a> <a href="#">[3]</a> |
| Memantine-induced Brain Activation | Mouse   | Reversal of activation | Models NMDA receptor hypofunction    | <a href="#">[1]</a> <a href="#">[3]</a> |
| DOM-induced Head Twitches          | Rat     | Antagonism             | 5-HT2A receptor-mediated behavior    | <a href="#">[1]</a> <a href="#">[3]</a> |

## Experimental Protocols

### [35S]GTPyS Binding Assay

This assay measures the functional activity of G-protein coupled receptors. Membranes from CHO cells expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPyS, and varying concentrations of **JNJ-40411813** in the presence of a fixed concentration of glutamate. The amount of bound [35S]GTPyS was then quantified to determine the EC50 value.

## Locomotor Activity Studies

Mice were placed in activity chambers and their horizontal movement was tracked by infrared beams. For induced hyperlocomotion, animals were pre-treated with **JNJ-40411813** or vehicle, followed by administration of the psychostimulant (PCP, scopolamine, or d-amphetamine). Locomotor activity was then recorded for a specified period.

## Conditioned Avoidance Response (CAR)

Rats were trained to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The effect of **JNJ-40411813** on the ability of the rats to learn and perform this avoidance response was assessed. A suppression of the avoidance response without impairing the escape response is indicative of antipsychotic-like activity.

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway of JNJ-40411813



Caption: Proposed mechanism of **JNJ-40411813** at the presynaptic mGlu2 receptor.

## Experimental Workflow for Locomotor Activity Studies



[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing locomotor activity in mice.

## Conclusion

The preclinical data for **JNJ-40411813** demonstrate its potential as a novel therapeutic for schizophrenia. Its unique mechanism of action as a positive allosteric modulator of the mGlu2 receptor, coupled with 5-HT2A antagonist activity in rodents, provides a strong rationale for its development. The compound has shown efficacy in several validated animal models that are predictive of antipsychotic activity. Further clinical investigation is warranted to determine the therapeutic utility of **JNJ-40411813** in patients with schizophrenia. Notably, an exploratory phase 2a study in schizophrenia found that **JNJ-40411813** was safe and well-tolerated, and suggested potential benefits for patients with residual negative symptoms.[\[2\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of JNJ-40411813: An mGlu2 PAM for Schizophrenia Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673069#preclinical-studies-of-jnj-40411813-in-schizophrenia-models>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)